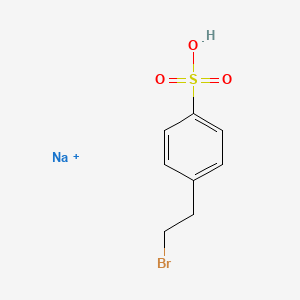
Sodium;4-(2-bromoethyl)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is a chemical compound with the molecular formula C8H8BrNaO3S and a molecular weight of 287.11 g/mol . It is a white to almost white powder or crystalline substance that is soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt typically involves the bromination of ethylbenzene followed by sulfonation. The reaction conditions include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pressure . The resulting bromoethylbenzene is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Nucleophilic Substitution: Products include 4-(2-Hydroxyethyl)benzenesulfonic acid sodium salt, 4-(2-Aminoethyl)benzenesulfonic acid sodium salt, and 4-(2-Mercaptoethyl)benzenesulfonic acid sodium salt.
Oxidation: Products are various sulfonic acid derivatives.
Reduction: The major product is 4-Ethylbenzenesulfonic acid sodium salt.
Scientific Research Applications
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt involves its ability to act as an alkylating agent. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes . This alkylation can lead to the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Sodium 2-bromoethanesulfonate: Similar in structure but with a different position of the bromoethyl group.
4-Bromobenzenesulfonic Acid Sodium Salt: Lacks the ethyl group, making it less reactive in certain nucleophilic substitution reactions.
Uniqueness
4-(2-Bromoethyl)benzenesulfonic Acid Sodium Salt is unique due to its specific bromoethyl group, which provides distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H9BrNaO3S+ |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
sodium;4-(2-bromoethyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H9BrO3S.Na/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1 |
InChI Key |
ZFGDZMNLHTUEAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















